倍美通

描述

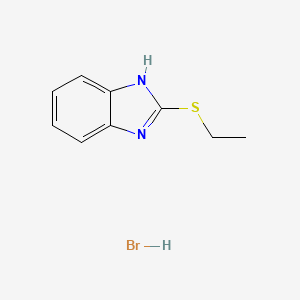

Bemethyl, also known as bemitil, is a synthetic actoprotector . It is primarily classified as an actoprotector, which means it has a significant capacity to increase physical performance . It is also an antihypoxant (combating conditions of hypoxia), antioxidant, and antimutagenic . It is approved for use in Ukraine as a dietary supplement .

Synthesis Analysis

The mechanism of action of bemethyl involves the activation of the cell genome and a positive modulating effect on protein synthesis in the body . It causes a rapidly developing enhancement of ribonucleic acid (RNA) and protein synthesis in different organs and tissues .Molecular Structure Analysis

Bemethyl is formulated as a hydrobromide salt . Its parent compound is 2-ethylsulfanyl-1H-benzimidazole .Chemical Reactions Analysis

The molecular docking of bemethyl and its derivatives to the binding site of glutathione S-transferase has revealed the mechanism of bemethyl conjugation with glutathione .科学研究应用

倍美通的代谢途径和药代动力学:

- Belinskaia 等人于 2021 年进行的一项研究调查了倍美通的生物转化途径,结合了液相色谱-高分辨率质谱和计算机模拟研究。由于倍美通自 2018 年起被世界反兴奋剂机构纳入监测计划,这项研究意义重大。该研究旨在更好地了解倍美通的药代动力学和药效动力学,这对于将其用于抗缺氧剂和适应原疗法至关重要 (Belinskaia et al., 2021)。

对脑功能和行为的影响:

- Bobkov IuG 等人 1987 年进行的一项研究探讨了倍美通对大脑的影响,特别是对行为反应结构的影响。该研究使用训练过的猫的诱发视觉电位,表明倍美通可以增加系统功能元素之间的交互水平,从而更稳定地解决问题。这表明倍美通可能在神经学研究和理解认知功能方面有应用 (Bobkov IuG et al., 1987)。

作用机制

未来方向

While the therapeutic effectiveness of bemethyl is well documented, there is a gap in knowledge regarding its metabolic products and their quantitative and qualitative characteristics . Future research could focus on understanding these aspects to improve the pharmacokinetics and pharmacodynamics of actoprotectors and to enhance antihypoxant and adaptogenic therapy .

属性

IUPAC Name |

2-ethylsulfanyl-1H-benzimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUKXOMYGPYFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2N1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212924 | |

| Record name | Bemethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109628-14-0, 63513-71-3 | |

| Record name | 1H-Benzimidazole, 2-(ethylthio)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109628-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylthio)benzimidazole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ETHYLTHIO)BENZIMIDAZOLE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG4SAK8A5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-4-{3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1149460.png)

![3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide](/img/structure/B1149462.png)